Cas no 1267666-89-6 (2-(5-chloro-2-methoxyphenyl)ethane-1-thiol)

2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol is a specialized organosulfur compound featuring a chloro-methoxy-substituted phenyl ring attached to a thiol-functionalized ethane chain. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing sulfur-containing heterocycles or functionalized aromatic systems. The chloro and methoxy substituents enhance its versatility in cross-coupling reactions, while the thiol group offers nucleophilic and metal-coordinating properties. Its well-defined molecular architecture ensures consistent performance in pharmaceutical, agrochemical, and materials science applications. The compound’s stability under controlled conditions and high purity make it suitable for precision synthetic workflows. Handling requires standard precautions for thiols, including inert atmosphere storage to prevent oxidation.
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol structure
1267666-89-6 structure
商品名:2-(5-chloro-2-methoxyphenyl)ethane-1-thiol
CAS番号:1267666-89-6
MF:C9H11ClOS
メガワット:202.701040506363
MDL:MFCD11521165
CID:5216939
PubChem ID:82126097

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

    • 2-(3-Chloro-6-methoxyphenyl)ethanethiol
    • 2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol
    • starbld0033634
    • 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol
    • MDL: MFCD11521165
    • インチ: 1S/C9H11ClOS/c1-11-9-3-2-8(10)6-7(9)4-5-12/h2-3,6,12H,4-5H2,1H3
    • InChIKey: DWWRIYSJMLGZGR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)CCS)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • トポロジー分子極性表面積: 10.2
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1984631-10.0g
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol
1267666-89-6
10g
$4052.0 2023-05-31
Fluorochem
399829-5g
2-(3-Chloro-6-methoxyphenyl)ethanethiol
1267666-89-6 97.0%
5g
£1,785.00 2023-04-21
Enamine
EN300-1984631-0.1g
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol
1267666-89-6
0.1g
$829.0 2023-09-16
Enamine
EN300-1984631-0.5g
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol
1267666-89-6
0.5g
$905.0 2023-09-16
Enamine
EN300-1984631-1g
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol
1267666-89-6
1g
$943.0 2023-09-16
abcr
AB430468-1g
2-(3-Chloro-6-methoxyphenyl)ethanethiol; .
1267666-89-6
1g
€1621.70 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373572-250mg
2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol
1267666-89-6 98%
250mg
¥21842.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373572-50mg
2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol
1267666-89-6 98%
50mg
¥18532.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373572-1g
2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol
1267666-89-6 98%
1g
¥25455.00 2024-08-09
abcr
AB430468-1 g
2-(3-Chloro-6-methoxyphenyl)ethanethiol
1267666-89-6
1 g
€619.00 2023-07-18

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol 関連文献

2-(5-chloro-2-methoxyphenyl)ethane-1-thiolに関する追加情報

Introduction to 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol (CAS No. 1267666-89-6)

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 1267666-89-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiol derivatives, featuring a phenyl ring substituted with both chloro and methoxy groups, connected to an ethyl thiol moiety. The unique structural configuration of this molecule makes it a valuable intermediate in the synthesis of various biologically active agents, particularly in the development of targeted therapeutic strategies.

The 5-chloro-2-methoxyphenyl substituent plays a crucial role in modulating the electronic properties and reactivity of the molecule. The presence of the chloro group at the 5-position introduces electrophilic characteristics, facilitating nucleophilic substitution reactions, while the methoxy group at the 2-position exerts electron-donating effects, enhancing the overall reactivity towards various coupling and functionalization processes. These features make 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol a versatile building block for constructing more complex pharmacophores.

In recent years, there has been growing interest in thiol-containing compounds due to their diverse biological activities. Thiols are known for their ability to participate in redox reactions, making them potential candidates for antioxidants and enzyme inhibitors. The ethane-1-thiol moiety in this compound provides a reactive site for further derivatization, allowing chemists to explore its potential in drug discovery. For instance, it can be oxidized to form disulfides or undergo coupling reactions with amines to yield sulfenamides, which are prevalent in many active pharmaceutical ingredients (APIs).

One of the most compelling aspects of 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol is its utility in medicinal chemistry. Researchers have leveraged its structural features to develop novel inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer, inflammation, and neurodegeneration. The phenyl ring serves as a scaffold that can be modified to optimize binding affinity and selectivity. Additionally, the chloro and methoxy substituents provide handles for further functionalization, enabling the creation of libraries of compounds for high-throughput screening.

Recent studies have highlighted the role of 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol in synthesizing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases. By incorporating this compound into kinase inhibitor designs, researchers have been able to develop molecules with improved potency and reduced off-target effects. The thiol group allows for covalent bonding with key residues in the kinase active site, enhancing binding interactions and leading to more effective inhibition.

The synthesis of 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol typically involves multi-step organic transformations starting from commercially available precursors such as anisole (methyl phenyl ether) and 4-chlorobenzaldehyde. The process often begins with Friedel-Crafts alkylation or acylation to introduce the ethyl side chain, followed by reduction and thiolation steps to install the thiol group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can also be employed to achieve higher regioselectivity and yield.

In terms of applications beyond drug development, 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol has shown promise in materials science. Its ability to undergo coordination with transition metals makes it a potential ligand for catalytic systems. For example, it can be used to design homogeneous catalysts for oxidation reactions or as a chelating agent in metal-organic frameworks (MOFs). The unique interplay between steric hindrance provided by the ethyl thiol group and electronic effects from the aromatic substituents allows for fine-tuning of catalytic properties.

The chemical stability of 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol is another critical consideration in its application. Thiols are generally sensitive to air and moisture, which can lead to oxidation or degradation. However, under controlled conditions such as inert atmosphere storage or protective group strategies, this compound can be handled effectively. Researchers have developed protocols to stabilize thiols using additives like dithiothreitol (DTT) or by employing protecting groups that can be later removed under mild conditions.

Future directions in the study of 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol may focus on exploring its derivatives with enhanced bioavailability or improved pharmacokinetic profiles. Computational modeling techniques can aid in predicting molecular interactions and optimizing lead structures before experimental validation. Additionally, green chemistry approaches are being increasingly adopted to minimize waste and improve sustainability in synthetic routes involving this compound.

In conclusion, 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol (CAS No. 1267666-89-6) represents a significant advancement in pharmaceutical chemistry with broad applications ranging from drug discovery to materials science. Its unique structural features offer unparalleled flexibility for molecular design, making it an indispensable tool for chemists striving to develop innovative therapeutic agents. As research continues to uncover new possibilities,this compound is poised to play an even greater role in shaping the future of chemical biology。

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